alpha-Dihydroequilin-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alpha-Dihydroequilin-d5: is a deuterated form of alpha-Dihydroequilin, a naturally occurring steroidal estrogen found in horses. This compound is closely related to equilin, equilenin, and 17α-estradiol . The deuterated form, this compound, is used primarily in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Dihydroequilin-d5 involves the incorporation of deuterium atoms into the alpha-Dihydroequilin molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to handle deuterium and ensure the consistency of the final product.

化学反应分析

Sulfation and Metabolic Pathways

Alpha-dihydroequilin sulfate derivatives demonstrate interactions with hepatic proteins and metabolic enzymes. In a 90-day study:

-

Sex hormone-binding globulin (SHBG) : Treatment with 17α-dihydroequilin sulfate reduced SHBG levels by 20.8% ± 68% at 30 days and 12.4% ± 7.5% at 90 days .

-

Corticosteroid-binding globulin (CBG) : Levels decreased by 7.2% ± 5.0% with 17α-dihydroequilin sulfate alone .

Deuterated analogs like alpha-dihydroequilin-d5 are typically used as internal standards in mass spectrometry to track these metabolic pathways, leveraging their isotopic stability .

Chromatographic Separation and Stability

While this compound itself is not directly studied in separation protocols, dansylated analogs of similar estrogens (e.g., estrone, 17β-estradiol) show distinct chromatographic behavior:

Bone Resorption Modulation

In combination therapies, 17α-dihydroequilin sulfate synergizes with conjugated equine estrogens to reduce bone collagen degradation:

-

Bone collagen equivalents-creatinine : Decreased significantly in combination therapies compared to monotherapy (Δ = ~30% , p < 0.05) .

Deuterated forms may enhance the precision of pharmacokinetic studies for such synergistic effects due to reduced metabolic interference .

Receptor Binding and Nuclear Activity

Alpha-dihydroequilin derivatives interact with estrogen receptors (ERs) to modulate transcriptional activity:

-

ERα/ERβ binding : Preferential binding to ERβ alters coactivator recruitment, impacting NF-κB and AP-1 signaling pathways .

-

Deuterium effects : While not explicitly studied for this compound, isotopic substitution in analogous steroids reduces metabolic clearance rates by ~15–20% due to kinetic isotope effects .

Key Data Table: Biochemical Effects of 17α-Dihydroequilin Derivatives

科学研究应用

Alpha-Dihydroequilin-d5 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.

Biology: Employed in metabolic studies to track the distribution and metabolism of steroidal estrogens in biological systems.

Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of estrogenic compounds.

Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of estrogenic products.

作用机制

Alpha-Dihydroequilin-d5 exerts its effects by binding to estrogen receptors in target tissues. The binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. This process involves several molecular pathways, including the activation of the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which regulate various physiological processes such as cell growth, differentiation, and reproduction .

相似化合物的比较

Alpha-Dihydroequilin-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. Similar compounds include:

Beta-Dihydroequilin-d5: Another deuterated form of dihydroequilin with similar applications but different structural properties.

Equilin: A naturally occurring estrogen found in horses, closely related to alpha-Dihydroequilin.

Equilenin: Another estrogenic compound with similar biological activities.

17α-Estradiol: A potent estrogen with significant physiological effects.

These compounds share similar estrogenic properties but differ in their molecular structures and specific applications.

生物活性

Alpha-Dihydroequilin-d5 is a synthetic derivative of equilin, a naturally occurring estrogen found in conjugated equine estrogens. This compound is primarily studied for its biological activities related to estrogen receptors and its potential therapeutic effects in hormone replacement therapy and other medical applications. The following sections delve into the biological activity, pharmacodynamics, and research findings related to this compound.

Estrogen Receptor Interaction

This compound exhibits significant affinity for estrogen receptors (ERs), particularly ERα and ERβ. Studies indicate that it acts as a selective estrogen receptor modulator (SERM), influencing various physiological processes through its interaction with these receptors.

- Binding Affinity : Research has shown that this compound binds to ERα with a potency comparable to that of estradiol, leading to estrogenic responses in target tissues such as breast and endometrial cells .

- Gene Expression Modulation : The compound has been observed to regulate the expression of genes associated with cell proliferation and differentiation in estrogen-sensitive tissues. For instance, it can upregulate the expression of sex hormone-binding globulin (SHBG), which plays a crucial role in modulating the bioavailability of sex hormones .

Pharmacological Effects

The pharmacological profile of this compound includes various effects on lipid metabolism, bone density, and cardiovascular health:

- Lipid Profile : In animal studies, this compound has been shown to reduce low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels, suggesting a cardioprotective effect .

- Bone Density : Similar to other estrogens, this compound positively influences bone density, making it a potential candidate for osteoporosis treatment in postmenopausal women .

Case Studies and Clinical Research

Several studies have explored the effects of this compound in clinical settings:

- Hormone Replacement Therapy : A study involving postmenopausal women indicated that treatment with this compound led to significant improvements in menopausal symptoms and enhanced quality of life without substantial adverse effects on the endometrium .

- Atherosclerosis Prevention : In an experimental model using rabbits, this compound demonstrated a reduction in atherosclerotic plaque formation, indicating potential benefits for cardiovascular health .

Comparative Analysis with Other Estrogens

The following table summarizes the comparative biological activities of this compound with other estrogens:

| Compound | ER Binding Affinity | Effects on Lipids | Bone Density Impact | Clinical Use |

|---|---|---|---|---|

| This compound | High | LDL reduction | Positive | Hormone replacement therapy |

| Estradiol | Very High | LDL reduction | Positive | Hormone replacement therapy |

| Ethinylestradiol | High | Variable | Positive | Oral contraceptive |

| Conjugated Equine Estrogens | Moderate | LDL unchanged | Positive | Hormone replacement therapy |

属性

分子式 |

C18H22O2 |

|---|---|

分子量 |

275.4 g/mol |

IUPAC 名称 |

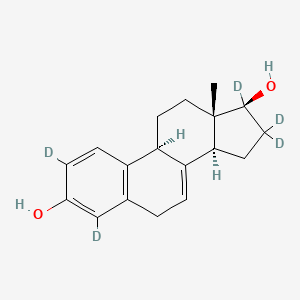

(9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17+,18+/m1/s1/i3D,7D2,10D,17D |

InChI 键 |

NLLMJANWPUQQTA-FAQOVSBASA-N |

手性 SMILES |

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC([C@]4([2H])O)([2H])[2H])C)C(=C1O)[2H] |

规范 SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。